p-tert-Butylphenyl diphenyl phosphate

Description

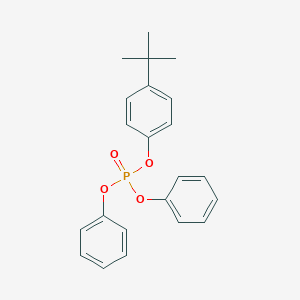

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-22(2,3)18-14-16-21(17-15-18)26-27(23,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGAVXUJJBOWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274038 | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

981-40-8 | |

| Record name | Diphenyl p-tert-butylphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=981-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095BM86XTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating BPDP in the Landscape of Modern Chemical Additives

An In-depth Technical Guide to p-tert-Butylphenyl Diphenyl Phosphate (BPDP)

This compound (BPDP) is a prominent member of the organophosphate ester (OPE) family, a class of compounds that has become indispensable in modern material science. Identified by its primary CAS number 56803-37-3, BPDP is a multifunctional additive, prized for its dual role as a highly effective flame retardant and a versatile plasticizer.[1][2][3] Its primary application is in enhancing the safety and performance of a wide array of polymers, from the rigid plastics in electronic casings to the flexible materials in automotive interiors.[1] This guide provides a comprehensive technical overview of BPDP, grounded in established scientific principles and field-proven insights, to support researchers, scientists, and development professionals in its application and study.

Chemical Identity and Molecular Architecture

A precise understanding of a compound's structure is fundamental to comprehending its function and interactions. BPDP is an aryl phosphate, characterized by a central phosphate core bonded to two phenyl groups and one p-tert-butylphenyl group.

-

IUPAC Name: (4-tert-butylphenyl) diphenyl phosphate[4]

-

Common Synonyms: p-t-butylphenyl diphenyl phosphate, BPDP, Butylated triphenyl phosphate[5][6][7]

-

CAS Number: 56803-37-3 (primary isomer); commercial products are often mixtures and may be referenced under CAS 68937-40-6 (Phenol, isobutylenated, phosphate).[8][9]

-

Molecular Formula: C₂₂H₂₃O₄P[2]

-

Molecular Weight: 382.39 g/mol [2]

The presence of the bulky, non-polar tert-butyl group is a key structural feature. This group influences the compound's physical properties, such as its viscosity and solubility, and plays a role in its compatibility with various polymer matrices. From an application standpoint, it is crucial to recognize that commercial grades of BPDP are often not pure substances but rather complex reaction masses. These mixtures typically contain triphenyl phosphate (TPP), bis(t-butylphenyl) phenyl phosphate, and tris(t-butylphenyl) phosphate, which explains the variability in physical properties reported in technical literature.[9][10]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of BPDP dictate its processing conditions, performance, and environmental behavior. The data below represents typical values, which can vary based on the specific composition of commercial products.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid or low-melting solid | [5][6] |

| Boiling Point | 245-260°C; 190°C at 0.2 mmHg | [5][11][12] |

| Density | 1.180 g/cm³ at 25°C | [5] |

| Flash Point | 224°C | [5] |

| Pour Point / Melting Point | -25°C to -21°C | [5][12] |

| Vapor Pressure | 7.8 x 10⁻⁵ Pa at 20°C | [12] |

| Water Solubility | <0.1 g/100 mL (practically insoluble) | [5] |

| Viscosity | 53 - 63.6 cP at 25°C | [5][9] |

The low water solubility and low vapor pressure are critical properties. Low volatility minimizes its release during high-temperature processing of polymers, while its hydrophobic nature ensures it remains within the polymer matrix, contributing to its durability and permanence.[13]

Synthesis Pathway: A Standard Industrial Protocol

The industrial synthesis of BPDP is typically a multi-step process designed for high yield and purity. A common and efficient method involves the catalyzed reaction of phosphorus oxychloride (POCl₃) with the corresponding phenols.

Step-by-Step Synthesis Methodology:

-

Catalyst Preparation: A Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃), is charged into a reactor with a portion of the phosphorus oxychloride under an inert atmosphere. This initial step is critical for activating the phosphorus center for subsequent nucleophilic attack.

-

First Esterification (Butylation): A solution of p-tert-butylphenol in the remaining phosphorus oxychloride is added dropwise to the heated catalyst mixture.[14] The reaction is maintained under controlled temperature (≤ 110°C) to form an intermediate, p-tert-butylphenyl phosphorodichloridate. This gradual addition is a key process control parameter to manage the exothermic reaction and prevent the formation of unwanted byproducts.

-

Second Esterification (Phenylation): After the initial reaction is complete, phenol is added to the reaction mixture. The temperature is then carefully ramped up (≤ 160°C) to complete the esterification, replacing the remaining chlorine atoms with phenoxy groups.[14]

-

Purification: The crude product is cooled and then purified. This involves washing steps to remove the catalyst and any unreacted starting materials, followed by vacuum distillation or desolvation to yield the final product.[14]

This graded temperature approach ensures selective and complete reaction, reflecting an authoritative and field-proven methodology for producing aryl phosphates.

Mechanism of Action as a Flame Retardant

BPDP's efficacy as a flame retardant stems from its ability to disrupt the combustion cycle in both the gas phase and the condensed (solid) phase. This dual-mode action is a hallmark of phosphorus-based flame retardants and is the scientific basis for their widespread use.[1][15][16]

-

Gas Phase Action (Flame Inhibition): Upon exposure to the high heat of a fire, BPDP decomposes to release phosphorus-containing radical species (e.g., PO•, HPO•). These radicals are highly effective at scavenging the key chain-propagating radicals of combustion, namely hydrogen (H•) and hydroxyl (OH•) radicals.[16] By terminating these chain reactions, the flame chemistry is interrupted, the flame is quenched, and the spread of fire is suppressed.[1]

-

Condensed Phase Action (Char Formation): In the solid polymer, thermal decomposition of BPDP also produces phosphoric and polyphosphoric acids. These act as catalysts, promoting the dehydration and cross-linking of the polymer chains.[15] This process results in the formation of a stable, insulating layer of char on the material's surface.[1][3] This char layer serves as a physical barrier, shielding the underlying polymer from heat and oxygen, thereby reducing the rate of pyrolysis and the release of flammable gases.[3]

Caption: Dual flame retardant mechanism of this compound.

Core Applications and Workflow

The dual functionality of BPDP as both a flame retardant and a plasticizer makes it a highly efficient additive in polymer formulation.[1][3]

-

Flame Retardant Plasticizer: In polymers like PVC, cellulose resins, and synthetic rubbers, BPDP imparts flexibility while simultaneously providing fire resistance.

-

Engineering Plastics: Its high thermal stability allows it to be used in engineering plastics such as PC/ABS (polycarbonate/acrylonitrile butadiene styrene) and PPO (polyphenylene oxide) alloys, which are common in electronics and automotive components.

-

Other Uses: It also finds application as an additive in lubricants, hydraulic fluids, and coatings to improve their fire resistance and thermal stability.[17]

Workflow: Incorporation into a Polymer Matrix

The process of incorporating BPDP into a polymer is a standard melt compounding workflow, designed to ensure homogeneous dispersion.

Caption: Workflow for incorporating BPDP into a polymer via melt compounding.

Toxicological Profile and Environmental Considerations

As with any widely used chemical, the environmental fate and toxicological profile of BPDP are of significant interest.

Human Health:

Organophosphate esters as a class have been studied for potential neurotoxicity and endocrine-disrupting effects.[] Studies have detected BPDP in human samples, indicating general population exposure. Some in-vitro research suggests it can inhibit certain enzymes and bind to liver microsomes, highlighting its toxicological potential. However, comprehensive human toxicity data remains limited.[12] Standard industrial hygiene practices, including the use of personal protective equipment, are essential to minimize occupational exposure.[10][19]

Environmental Fate:

BPDP is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard H410).[10] Its low water solubility means that if released into the environment, it will primarily partition to sediment and soil.

-

Biodegradation: Studies have shown that BPDP can be biodegraded by microorganisms in sediment and water.[17][20] The rate of degradation is dependent on environmental conditions and microbial populations, with higher rates observed in ecosystems with previous exposure to anthropogenic chemicals.[17][20]

-

Degradation Products: The microbial degradation of BPDP proceeds via the cleavage of its ester bonds, resulting in the formation of phenol, tert-butylphenol, and diphenyl phosphate as primary breakdown products.[17][20]

Caption: Simplified environmental degradation pathway of BPDP.

Due to its potential environmental risks, it is imperative to prevent its release into drains and waterways and to dispose of it as approved chemical waste.[9][10]

Conclusion

This compound is a high-performance additive that plays a critical role in enhancing the safety and utility of countless polymer-based products. Its value is derived from a unique combination of properties: excellent flame retardancy via dual-phase action, effective plasticization, and high thermal stability. A thorough understanding of its chemical structure, synthesis, and mechanisms of action, as presented in this guide, is essential for its effective and responsible application. As research continues, particularly in the areas of environmental toxicology and the development of next-generation sustainable additives, a deep technical knowledge of benchmark materials like BPDP will remain foundational for innovation in the field.

References

-

Heitkamp, M. A., et al. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 51(2), 316-322.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Flame Retardants in Enhancing Plastic Safety: A Focus on tert-Butylphenyl Diphenyl Phosphate.

-

Heitkamp, M. A., & Cerniglia, C. E. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate: a comparative microcosm study among five diverse ecosystems. Toxicity Assessment, 1(1), 103-122.

-

Biosynth. (n.d.). tert-Butylphenyl diphenyl phosphate - Technical grade.

-

ChemicalBook. (2024). tert-Butylphenyl diphenyl phosphate.

-

CymitQuimica. (n.d.). Diphenyl p-tert-butylphenyl phosphate.

-

Santa Cruz Biotechnology, Inc. (n.d.). tert-Butylphenyl diphenyl phosphate.

-

CymitQuimica. (n.d.). Phosphoric acid, (1,1-dimethylethyl)phenyl diphenyl ester.

-

AK Scientific, Inc. (n.d.). tert-Butylphenyl diphenyl phosphate, tech.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70425, this compound.

-

Scientific Polymer Products, Inc. (2020). Safety Data Sheet: t-Butyl phenyl diphenyl phosphate.

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Di-tert-Butylphenyl phenyl phosphate.

-

BOC Sciences. (n.d.). di-tert-butylphenyl phenyl phosphate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Flame Retardants in Modern Plastics: A Deep Dive into tert-Butylphenyl Diphenyl Phosphate.

-

PubChemLite. (n.d.). This compound (C22H23O4P).

-

LookChem. (n.d.). This compound.

-

Harwick Standard. (2020). Safety Data Sheet: PHOSFLEX 71B.

-

ICL-IP America Inc. (2014). Safety Data Sheet: SYN-O-AD 8485.

-

Environment Agency (UK). (2008). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate.

-

Ataman Kimya. (n.d.). Butylated Triphenyl Phosphate.

-

National Toxicology Program. (n.d.). tert-Butylphenyl diphenyl phosphate. Chemical Effects in Biological Systems (CEBS).

-

ChemicalBook. (n.d.). 56803-37-3(tert-Butylphenyl diphenyl phosphate) Product Description.

-

Google Patents. (2011). CN102268036A - Preparation method of tert-butyl triphenyl phosphate.

-

Schäfer, A., & Seibold, S. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat. Materials, 3(9), 4312-4323.

-

Liu, D., et al. (2021). The development and application of contemporary phosphorus flame retardants: a review. RSC Advances, 11(32), 19649-19667.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]

- 6. CAS 56803-37-3: Phosphoric acid, (1,1-dimethylethyl)phenyl… [cymitquimica.com]

- 7. This compound|lookchem [lookchem.com]

- 8. harwick.com [harwick.com]

- 9. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 10. scipoly.com [scipoly.com]

- 11. 56803-37-3 tert-Butylphenyl diphenyl phosphate, tech. AKSci M943 [aksci.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. CAS 981-40-8: Diphenyl p-tert-butylphenyl phosphate [cymitquimica.com]

- 14. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]

- 15. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 16. d-nb.info [d-nb.info]

- 17. journals.asm.org [journals.asm.org]

- 19. carlroth.com [carlroth.com]

- 20. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

p-tert-Butylphenyl diphenyl phosphate synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of p-tert-Butylphenyl Diphenyl Phosphate

Executive Summary

This compound (p-TBDPP) is a prominent organophosphate ester widely utilized as a flame retardant and plasticizer in various engineering plastics and polymers.[1][2] Its efficacy stems from a favorable combination of thermal stability, hydrolytic resistance, and plasticizing properties. This guide provides a comprehensive technical overview of the predominant synthesis pathway for p-TBDPP, focusing on the Lewis acid-catalyzed reaction of phosphorus oxychloride with p-tert-butylphenol and phenol. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the selectivity and yield of this industrial process. This document is intended for researchers and chemical engineers seeking a deep, field-proven understanding of aryl phosphate synthesis.

Section 1: Introduction to this compound (p-TBDPP)

Chemical Identity and Properties

p-TBDPP is an asymmetric triaryl phosphate ester. The presence of the bulky tert-butyl group confers enhanced hydrolytic stability and compatibility with various polymer matrices compared to the simpler triphenyl phosphate (TPP).[1]

| Property | Value |

| CAS Number | 56803-37-3; 981-40-8[3][4][5][6] |

| Molecular Formula | C₂₂H₂₃O₄P[2][3][6][7] |

| Molecular Weight | 382.39 g/mol [2][6] |

| Appearance | Clear, colorless to pale yellow liquid or low-melting solid[5] |

| Boiling Point | 245-260°C[5] |

| Density | ~1.18 g/cm³ at 25°C[2][5] |

Industrial Significance and Applications

The primary application of p-TBDPP is as a halogen-free flame retardant. It is frequently incorporated into engineering plastics such as polycarbonate (PC), PC/ABS blends, and modified polyphenylene oxide (mPPO), where high processing temperatures are required. Its function is twofold: in the gas phase during combustion, the phosphorus moiety acts as a radical scavenger, interrupting the combustion cycle. In the solid phase, it promotes the formation of a protective char layer, insulating the underlying polymer from heat and oxygen. Beyond flame retardancy, it also serves as an effective plasticizer, improving the melt flow characteristics of plastics during processing.

Section 2: Core Synthesis Pathway: Lewis Acid-Catalyzed Phosphorylation

The most industrially viable and scalable method for producing p-TBDPP involves the sequential reaction of p-tert-butylphenol and phenol with phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst.[1]

Overview of the Reaction

The overall transformation can be summarized as the phosphorylation of one equivalent of p-tert-butylphenol and two equivalents of phenol. However, to achieve the desired asymmetric product selectively, a simple one-pot mixing of all three reactants is inefficient. Such an approach would lead to a statistical distribution of products, including triphenyl phosphate (TPP), di(p-tert-butylphenyl) phenyl phosphate, and tris(p-tert-butylphenyl) phosphate.

Key Reactants and Their Roles

-

Phosphorus Oxychloride (POCl₃): The phosphorus electrophile and the source of the phosphate backbone. It is a highly reactive liquid that readily undergoes nucleophilic substitution.[8][9][10][11]

-

p-tert-Butylphenol: The first nucleophile, which provides the characteristic bulky group to the final product.

-

Phenol: The second nucleophile, which completes the esterification of the phosphorus center.

The Critical Role of the Catalyst

The direct reaction of phenols with POCl₃ is slow. Lewis acids, such as aluminum trichloride (AlCl₃), magnesium chloride (MgCl₂), or titanium tetrachloride (TiCl₄), are employed as catalysts to accelerate the reaction.[1] The catalyst coordinates to the phosphoryl oxygen of POCl₃, significantly increasing the electrophilicity of the phosphorus atom and making it more susceptible to attack by the weakly nucleophilic phenol hydroxyl groups.

Strategic Control: A Two-Step, One-Pot Approach for Selectivity

To maximize the yield of the target molecule, a controlled, stepwise addition strategy is essential.[1] The synthesis is typically conducted as a two-step, one-pot process:

-

Step 1: p-tert-Butylphenol is reacted with phosphorus oxychloride in the presence of the Lewis acid catalyst. This selectively forms the intermediate, p-tert-butylphenyl phosphorodichloridate (p-TBPDP).

-

Step 2: Phenol is subsequently added to the reaction mixture, which then reacts with the p-TBPDP intermediate to form the final p-TBDPP product.

This sequential approach ensures that the less sterically hindered and more abundant phenol reacts primarily with the intermediate rather than competing for the initial POCl₃, thereby directing the reaction towards the desired asymmetric product.

Section 3: Reaction Mechanism

The reaction proceeds via a sequential nucleophilic substitution at the tetrahedral phosphorus center. The Lewis acid catalyst plays a pivotal role in activating the phosphoryl group.

Activation of Phosphorus Oxychloride

The Lewis acid (e.g., AlCl₃) coordinates to the lone pair of electrons on the phosphoryl oxygen atom of POCl₃. This withdrawal of electron density makes the phosphorus atom highly electron-deficient and thus a potent electrophile.[8]

Stepwise Nucleophilic Substitution

-

First Substitution: The hydroxyl group of p-tert-butylphenol acts as a nucleophile, attacking the activated phosphorus atom. This is followed by the elimination of a chloride ion and a proton to form the p-tert-butylphenyl phosphorodichloridate intermediate and HCl.

-

Second and Third Substitutions: The two equivalents of phenol then sequentially attack the activated phosphorodichloridate intermediate in a similar manner, displacing the remaining two chloride ions to yield the final triaryl phosphate ester, p-TBDPP. Each step generates one equivalent of hydrogen chloride (HCl) gas.

Caption: Lewis acid-catalyzed mechanism for p-TBDPP synthesis.

Byproduct Management

The reaction generates three moles of HCl gas for every mole of p-TBDPP produced.[8] This corrosive gas must be safely scrubbed from the reaction vessel, typically using a caustic solution (e.g., NaOH). In alternative base-mediated syntheses, a stoichiometric amount of a base like pyridine or sodium hydroxide is used in the reaction mixture to neutralize the HCl as it is formed.[8][12]

Section 4: Experimental Protocol

This section outlines a representative laboratory-scale protocol for the two-step, one-pot synthesis of p-TBDPP, adapted from established industrial methodologies.[1]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 |

| p-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 98-54-4 |

| Phenol | C₆H₆O | 94.11 | 108-95-2 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 108-88-3 |

| Sodium Hydroxide Solution | NaOH | 40.00 | 1310-73-2 |

Equipment Setup and Workflow

The reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the phosphorus oxychloride. The setup includes a multi-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to an HCl gas trap.

Caption: Experimental workflow for p-TBDPP synthesis.

Step-by-Step Synthesis Procedure

-

Step A: Formation of the Intermediate

-

To a dry, nitrogen-purged reactor, charge anhydrous toluene, phosphorus oxychloride (1.1 mol eq.), and anhydrous aluminum chloride (0.01 mol eq.).

-

Heat the mixture to 60°C with stirring.

-

Slowly add molten p-tert-butylphenol (1.0 mol eq.) dropwise via a heated addition funnel, maintaining the reaction temperature below 80°C. HCl gas will evolve.

-

After the addition is complete, maintain the temperature at 80°C for 1-2 hours until HCl evolution subsides, indicating the completion of the first substitution.

-

-

Step B: Reaction with Phenol

-

Slowly add molten phenol (2.05 mol eq.) dropwise to the reaction mixture.

-

Once the addition is complete, gradually heat the mixture in a stepwise manner to approximately 160°C over 2-3 hours.

-

Hold the reaction at this temperature for an additional 2-3 hours to drive the reaction to completion. Monitor the reaction progress by tracking HCl evolution.

-

-

Step C: Workup and Purification

-

Cool the reaction mixture to 80-90°C.

-

Carefully wash the crude product with a dilute aqueous sodium hydroxide solution to neutralize any remaining acidic species and decompose the catalyst.

-

Separate the organic layer and wash it with water until neutral.

-

Remove the toluene solvent and any unreacted phenol under reduced pressure.

-

The final product is purified by vacuum distillation to yield p-TBDPP as a clear, viscous liquid.

-

Section 5: Process Optimization and Data

Control over reaction parameters is vital for maximizing yield and purity.

Key Reaction Parameters

The molar ratios and temperature profile are the most critical factors influencing the outcome.[1]

| Parameter | Typical Value/Range | Rationale |

| Molar Ratio (p-TBP:POCl₃:Phenol) | 1 : (1.05 - 1.2) : (2.05 - 2.2) | A slight excess of POCl₃ and phenol ensures complete conversion of the p-tert-butylphenol. |

| Catalyst Loading (AlCl₃) | 0.3 - 0.6% (by mass of phenols) | Sufficient to catalyze the reaction without promoting excessive side reactions or complicating purification. |

| Temperature (Step A) | 60 - 80°C | Allows for controlled reaction of the first phenol without significant side reactions. |

| Temperature (Step B) | Gradient heating up to 160°C | Higher temperature is required to drive the reaction of the less reactive phosphorodichloridate intermediate to completion. |

Purity and Yield Considerations

Following this optimized, stepwise protocol can lead to high yields (>90%) and high purity (>98%) of the desired this compound. The primary impurities to monitor are residual unreacted phenols and other triaryl phosphate isomers.

Section 6: Alternative Synthesis Methodologies

While the Lewis acid-catalyzed route is dominant, other methods for phosphate ester synthesis exist.

Base-Mediated Synthesis

This route involves the pre-formation of sodium phenoxides by reacting the phenols with a strong base like sodium hydroxide.[12] These highly nucleophilic phenoxides then react with POCl₃.

Overall Reaction: 3 ArOH + POCl₃ + 3 NaOH → (ArO)₃PO + 3 NaCl + 3 H₂O[12]

While effective, this method can be highly exothermic and requires careful temperature control. It is a common method for symmetric triaryl phosphates but can also be adapted for asymmetric synthesis with careful, sequential addition of the different sodium phenoxides.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving an aqueous phase (containing an inorganic nucleophile, like a phenoxide) and an organic phase (containing the organic substrate, like POCl₃).[13][14] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous phase into the organic phase where it can react with POCl₃.[15][16] This method offers mild reaction conditions and can simplify the workup process, making it an attractive, though less common, alternative for industrial synthesis.[17]

Section 7: Conclusion

The synthesis of this compound is a well-established industrial process that relies on the principles of electrophilic substitution at a phosphorus center. The key to achieving high selectivity and yield lies in a controlled, stepwise reaction pathway. By first reacting p-tert-butylphenol with phosphorus oxychloride in the presence of a Lewis acid catalyst, an intermediate is formed that is then further reacted with phenol. This strategic approach minimizes the formation of undesired symmetric byproducts. Understanding the underlying mechanism, the role of the catalyst, and the critical process parameters is essential for the successful and efficient production of this important flame retardant.

Section 8: References

-

Green Synthesis of Triaryl Phosphates with POCl3 in Water. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of Aryl-Dichlorophosphines. (2021, November 8). ChemistryViews. Retrieved January 12, 2026, from [Link]

-

Ilia, G., Macarie, L., Bálint, E., & Keglevich, G. (n.d.). Phase Transfer Catalysis in Phosphorus Chemistry. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. (2018, April 5). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. (2018, April 5). Thieme Connect. Retrieved January 12, 2026, from [Link]

-

Synthesis of New Phosphorus-Containing (Co)Polyesters Using Solid-Liquid Phase Transfer Catalysis and Product Characterization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Preparation method of tert-butyl triphenyl phosphate. (n.d.). Google Patents. Retrieved January 12, 2026, from

-

Phase Transfer Catalysis in Phosphorus Chemistry. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Phosphoryl chloride. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 12, 2026, from [Link]

-

Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. (n.d.). Google Patents. Retrieved January 12, 2026, from

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. Retrieved January 12, 2026, from [Link]

-

Phosphorus chloride oxide (POCl3). (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Phosphorus Oxychloride. (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Selective phosphorylation of phenols with P(O)–OH compounds by copper catalysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

22.06 Phosphorylation: Nomenclature and Mechanisms. (2019, November 12). YouTube. Retrieved January 12, 2026, from [Link]

-

UNITED STATES PATENT OFFICE. (n.d.). Google Patents. Retrieved January 12, 2026, from

-

Phosphorylation of Phenol by Phenylphosphate Synthase: Role of Histidine Phosphate in Catalysis. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. (2020, June 4). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. (2020, August 18). PubMed. Retrieved January 12, 2026, from [Link]

-

Preparation of POCl3. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

Sources

- 1. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]

- 2. tert-Butylphenyl diphenyl phosphate - Technical grade | 56803-37-3 | FB40157 [biosynth.com]

- 3. This compound | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. CAS 981-40-8: Diphenyl p-tert-butylphenyl phosphate [cymitquimica.com]

- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. Phosphorus Oxychloride [commonorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. crdeepjournal.org [crdeepjournal.org]

- 16. alfachemic.com [alfachemic.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butylphenyl Diphenyl Phosphate (CAS 56803-37-3)

For Researchers, Industrial Chemists, and Environmental Scientists

Introduction

This technical guide provides a comprehensive overview of tert-Butylphenyl diphenyl phosphate (CAS No. 56803-37-3), an organophosphate ester of significant industrial importance. While the initial query suggested a potential link to drug development, the compound's primary applications lie in its function as a flame retardant and plasticizer.[1] This guide will delve into its core physicochemical characteristics, industrial applications, toxicological profile, and relevant analytical methodologies, providing a holistic view for scientists and researchers. The commercial product is often a mixture of isomers and may also contain triphenyl phosphate and di(tert-butylphenyl) phenyl phosphate.[2][3][4]

Physicochemical Characteristics

tert-Butylphenyl diphenyl phosphate (BPDP) is a halogen-free organophosphorus compound.[5] It is typically a clear, colorless to pale yellow liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃O₄P | [6] |

| Molecular Weight | 382.39 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [2][5] |

| Boiling Point | 245-260 °C; 420 °C at 760 mmHg | [2] |

| Melting/Pour Point | -21 °C | [2] |

| Flash Point | 224 °C | [7] |

| Density | 1.177-1.187 g/cm³ at 25 °C | [5] |

| Vapor Pressure | 1.5 x 10⁻⁴ Pa at 25 °C | [2] |

| Water Solubility | 3.2 mg/L at room temperature (for the commercial mixture) | [2] |

| log Kow | 5.12 at 25 °C |

Industrial Synthesis and Applications

The synthesis of tert-butylphenyl diphenyl phosphate generally involves the reaction of p-tert-butylphenol with phosphorus oxychloride.[5] Lewis acids such as aluminum trichloride or titanium tetrachloride can be used as catalysts in this process.[8]

The primary utility of BPDP stems from its dual functionality as a flame retardant and a plasticizer.[1] This makes it a valuable additive in a wide range of polymers.

Key Applications:

-

Plastics Industry : It is extensively used to impart fire resistance to engineering plastics like PVC, PPO, and PC/ABS alloys.[1][5] When exposed to heat, it can promote the formation of a char layer, which acts as a thermal barrier and slows combustion.[9]

-

Textiles : BPDP is applied to fabrics to enhance their fire resistance, contributing to the safety of apparel and furnishings.[1]

-

Lubricants and Hydraulic Fluids : Its flame-retardant properties are crucial for operational safety in specialized hydraulic fluids where there is a risk of ignition.[1][2]

The following diagram illustrates the general workflow of incorporating BPDP into plastic manufacturing.

Caption: Workflow of BPDP Synthesis and Application in Plastics.

Toxicological Profile and Environmental Fate

The widespread use of BPDP has led to its detection in the environment, including household dust and human urine.[6][10] This has prompted research into its potential health effects.

Toxicological studies have shown that BPDP can have various biological effects. For instance, research in murine limb bud cultures indicated that BPDP exposure could alter Hedgehog signaling pathways, which are crucial for embryonic development.[11] In vivo studies in rats have demonstrated that high doses of BPDP can lead to changes in certain clinical chemical parameters and a significant decrease in serum cholinesterase activity.[3] Some studies have also pointed to its potential as an endocrine disruptor.[]

Environmentally, BPDP is subject to biodegradation, with the rate depending on the ecosystem.[13] Studies have shown that it can be mineralized to CO2, with degradation products including phenol, tert-butylphenol, and diphenyl phosphate.[13] Due to its low water solubility and potential for adsorption to soil and sediment, its mobility in the environment is a key area of study.[2]

Analytical Methodologies

The detection and quantification of BPDP and its metabolites are crucial for toxicological and environmental monitoring. Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of BPDP in various matrices.[14][15] Sample preparation often involves solid-phase extraction (SPE) for aqueous samples to concentrate the analyte before injection into the GC-MS system.[14]

Step-by-Step GC-MS Protocol Outline:

-

Sample Preparation (Aqueous Sample):

-

Filter the water sample to remove suspended solids.

-

Condition a C18 SPE cartridge with an appropriate solvent like ethyl acetate, followed by methanol.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the BPDP from the cartridge using a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Separate the components on a capillary column (e.g., a non-polar or semi-polar column).

-

Detect and quantify the analyte using the mass spectrometer, often in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Other Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also used for the analysis of organophosphate esters, including BPDP, particularly in complex matrices like indoor dust.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are valuable for the structural characterization of BPDP and related organophosphorus compounds.[16][17][18]

Conclusion

tert-Butylphenyl diphenyl phosphate (CAS 56803-37-3) is a commercially significant organophosphate ester with a primary role as a flame retardant and plasticizer. Its physicochemical properties, particularly its thermal stability and low volatility, make it effective in these applications. However, its potential environmental persistence and toxicological effects necessitate careful handling, ongoing research, and robust analytical monitoring. This guide provides a foundational understanding of BPDP for professionals in research, industry, and environmental science, highlighting the key technical aspects of this compound.

References

- Heitkamp, M. A., & Cerniglia, C. E. (1988). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 54(6), 1612-1614.

- Industrial Applications of BPDP: A Supplier's Perspective. (n.d.). Ningbo Innopharmchem Co., Ltd.

- Quagliano, J. C., García, I. G., Bocchio, J. A., & Witkiewicz, Z. (2010).

- Howell, B. A. (2024). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. Frontiers in Chemistry, 12, 1329583.

- Ma, S., & Li, J. (2018). Synthesis of an organophosphorus flame retardant derived from daidzein and its application in epoxy resin. RSC advances, 8(3), 1398-1406.

- Kollara, A., & Hales, B. F. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 176(1), 143–154.

- Quagliano, J. C., García, I. G., Bocchio, J. A., & Witkiewicz, Z. (2010).

- Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). (2009). GOV.UK.

- di-tert-butylphenyl phenyl phosph

- Li, Y., et al. (2023). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 36(11), 1835–1844.

- NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of tert-Butylphenyl Diphenyl Phosphate (CASRN 56803-37-3) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). (2019). National Institute of Environmental Health Sciences.

- Kollara, A., & Hales, B. F. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. PubMed Central.

- Wang, X., et al. (2020). Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. ACS Omega, 5(35), 22443–22452.

- Tris(2,4-di-tert-butylphenyl)phosphite. (n.d.).

- p-tert-Butylphenyl diphenyl phosph

- tert-Butylphenyl diphenyl phosph

- t-Butyl phenyl diphenyl phosphate. (2020). Scientific Polymer Products, Inc.

- tert-Butylphenyl diphenyl phosph

- Butylated triaryl phosphate esters: Human health tier II assessment. (2018). Australian Government Department of Health.

- Heitkamp, M. A., & Cerniglia, C. E. (1988).

- TRI-(P-TERT-BUTYLPHENYL) PHOSPHATE(78-33-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023). Australian Government Department of Health.

- BUTYLATED TRIPHENYL PHOSPHATE. (n.d.).

- Potential Designated Chemicals: Non-halogenated Aromatic Phosphates. (2012).

- Wang, Q., et al. (2020). Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment. Environmental Science & Technology, 54(3), 1618–1627.

- The Essential Role of Flame Retardants in Modern Plastics: A Deep Dive into tert-Butylphenyl Diphenyl Phosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given...). (n.d.).

- 2-tert-Butyl-phenyl diphenyl phosph

- Application Note: Quantitative Analysis of Tris(p-t-butylphenyl) phosphate by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.

- Tris(2,4-di-tert-butylphenyl) phosphate. (n.d.).

- CN102268036A - Preparation method of tert-butyl triphenyl phosphate. (n.d.).

- Tert-Butyl Triphenyl Phosphate|Flame Retardant BPDP|71B. (n.d.). Zhang Jia Gang YaRui Chemical Co., Ltd.

- US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. (n.d.).

- Analysis of additive in film by using single-scan mode of GC/MS/MS. (n.d.). JEOL.

- Bis(2,4-di-tert-butylphenyl)

- CAS 981-40-8: Diphenyl p-tert-butylphenyl phosph

- Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for the Quantification of Tert-Butyl Phosph

Sources

- 1. nbinno.com [nbinno.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of tert-Butylphenyl Diphenyl Phosphate (CASRN 56803-37-3) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scipoly.com [scipoly.com]

- 5. Tert-Butylbenzene Diphenyl Phosphate|Tert-Butyl Triphenyl Phosphate|Flame Retardant BPDP|71B--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 6. tert-Butylphenyl diphenyl phosphate - Technical grade | 56803-37-3 | FB40157 [biosynth.com]

- 7. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]

- 8. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 13. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jeol.com [jeol.com]

- 16. p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. TRI-(P-TERT-BUTYLPHENYL) PHOSPHATE(78-33-1) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biodegradation Products of p-tert-Butylphenyl Diphenyl Phosphate in Soil

Foreword: Understanding the Environmental Fate of a Modern Flame Retardant

p-tert-Butylphenyl diphenyl phosphate (BPDP) belongs to the class of organophosphate esters (OPEs), widely employed as flame retardants and plasticizers in a variety of industrial and consumer products. The extensive use of BPDP has led to its inevitable release into the environment, with soil ecosystems being a significant repository. As regulatory scrutiny and scientific interest in the environmental fate of OPEs intensify, a thorough understanding of their biodegradation pathways and the resulting transformation products is paramount for accurate environmental risk assessment. This guide provides a comprehensive technical overview of the biodegradation of BPDP in the soil matrix, intended for researchers, environmental scientists, and professionals in chemical safety and drug development. We will delve into the key degradation products, the biochemical mechanisms driving their formation, and the analytical workflows required for their robust identification and quantification.

The Biodegradation Cascade of this compound in Soil

The environmental persistence and ultimate fate of this compound in soil are primarily dictated by microbial activity. The biodegradation of BPDP is not a singular event but rather a cascade of enzymatic reactions leading to a variety of transformation products. The overall process can be conceptualized as initiating with the cleavage of the phosphate ester bonds, followed by the modification of the resulting aromatic and alkyl moieties.

Primary Degradation Pathways and Key Metabolites

Microbial degradation of BPDP in soil proceeds through several key pathways, resulting in a suite of primary and secondary metabolites.[1][2] The initial and most critical step is the enzymatic hydrolysis of the phosphate ester bonds, catalyzed by microbial phosphotriesterases. This leads to the formation of simpler phosphate esters and phenolic compounds.

The primary biodegradation products of BPDP consistently identified in environmental microcosm studies, including those with sediment which can be extrapolated to soil environments, are:

-

Diphenyl phosphate (DPP): Formed by the cleavage of the p-tert-butylphenyl group.

-

p-tert-Butylphenol: A corresponding product of DPP formation.

-

Triphenyl phosphate (TPP): While seemingly a simple hydrolysis product, its presence suggests potential transesterification reactions or impurities in the original BPDP mixture.[1][2]

-

Phenol: Resulting from the hydrolysis of the phenyl groups from either BPDP or DPP.

These initial degradation products can undergo further microbial transformation. For instance, p-tert-butylphenol can be further degraded, potentially accelerated by co-metabolism with naturally occurring phenolic compounds from plant root exudates.[3]

The following diagram illustrates the primary hydrolytic degradation pathways of BPDP in soil.

Caption: Primary hydrolytic degradation pathways of BPDP in soil.

Fungal Metabolism: A Pathway to Oxidized Products

Fungi play a significant role in the transformation of complex organic molecules in soil. Studies on the fungal metabolism of BPDP have revealed additional degradation pathways beyond simple hydrolysis. Certain fungal species, such as Cunninghamella elegans, can metabolize BPDP through oxidation of the tert-butyl group and the aromatic rings.[4][5] This leads to the formation of more polar and often less toxic metabolites, including:

-

4-(2-Carboxy-2-propyl)triphenyl phosphate: A product of tert-butyl group oxidation.

-

Hydroxylated derivatives: Formed by the addition of hydroxyl groups to the aromatic rings.

-

4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate: A dually modified metabolite.

-

2-(4-hydroxyphenyl)-2-methyl propionic acid: A further breakdown product.

These findings highlight that phosphatase cleavage is a minor pathway in the fungal metabolism of BPDP, with oxidative processes being predominant.[4]

The following diagram illustrates the fungal-mediated oxidative pathways for BPDP degradation.

Caption: Fungal-mediated oxidative degradation pathways of BPDP.

Ecotoxicological Profile of BPDP and Its Degradation Products

A comprehensive understanding of the environmental impact of BPDP requires an assessment of the toxicity of both the parent compound and its degradation products. While data on the direct ecotoxicity of BPDP in soil is limited, the toxicological profiles of its primary metabolites are better characterized.

| Compound | Organism/Test System | Endpoint | Concentration/Value | Reference |

| This compound (BPDP) | General | Endocrine Disruption | Potential Endocrine Disruptor | [6] |

| Phenol | Soil Organisms (various) | Chronic HC5 | 0.3 mg/kg | [7] |

| Soil Organisms (various) | Acute HC5 | 18.4 mg/kg | [7] | |

| Freshwater Sludge Worm (Tubifex tubifex) | 96-hour LC50 | 221.552 mg/L | [8] | |

| p-tert-Butylphenol | Various Organisms | General Toxicity | Exhibits broad toxicity | [3][9][10] |

| Soil Microbes | Modulates microbial diversity | - | [9] | |

| Diphenyl phosphate (DPP) | Zebrafish Embryos | 96-hour LC50 | 50.0 ± 7.1 mg/L | [1][11] |

| Soil | Sorption | Low (high mobility) | [1][11] | |

| Triphenyl phosphate (TPP) | Aquatic Organisms | General Toxicity | Very toxic (LC50/EC50 < 1 mg/L) | [4][12] |

| Earthworms (Eisenia fetida) | Sub-chronic effects | Oxidative stress and DNA damage | [13] | |

| Soil | Biodegradation | Readily to inherently biodegradable | [4][12] | |

| Soil | Mobility | Very low | [4] |

HC5: Hazardous Concentration for 5% of species. LC50: Lethal Concentration for 50% of the population.

The data indicate that while BPDP itself is a concern, its degradation can lead to the formation of metabolites with significant and varied ecotoxicological effects. For example, triphenyl phosphate is highly toxic to aquatic organisms, and phenol exhibits broad toxicity to soil life.[4][12] Conversely, diphenyl phosphate shows lower sorption to soil, suggesting a higher potential for leaching into groundwater.[1][11]

Experimental Workflow for the Analysis of BPDP Biodegradation in Soil

The investigation of BPDP biodegradation in soil requires a robust and validated analytical workflow. The following sections outline a comprehensive experimental approach, from microcosm setup to instrumental analysis.

Soil Microcosm Study: A Step-by-Step Protocol

A soil microcosm study is a controlled laboratory experiment that simulates the environmental conditions of a soil ecosystem.

Objective: To determine the rate of BPDP degradation and identify its transformation products in a specific soil type under controlled conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (analytical standard)

-

Analytical standards of expected metabolites (DPP, p-tert-butylphenol, TPP, phenol, etc.)

-

Glass incubation vessels (e.g., Mason jars with modified lids for aeration)

-

Deionized water

-

Organic solvents (e.g., acetone, hexane, dichloromethane, methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., aminopropyl silica)

-

GC-MS or LC-MS/MS system

Procedure:

-

Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture, and microbial biomass.

-

Spiking: Weigh a known amount of soil into each incubation vessel. Prepare a stock solution of BPDP in a minimal amount of a suitable solvent (e.g., acetone). Add the spiking solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

-

Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity) using deionized water.

-

Incubation: Seal the vessels and incubate them in the dark at a constant temperature (e.g., 20-25°C). Include control microcosms (e.g., sterile soil to assess abiotic degradation).

-

Sampling: At specified time intervals, sacrifice replicate microcosms for analysis.

-

Extraction: Extract a subsample of soil using an appropriate method. Options include:

-

Ultrasonic Extraction: Suspend the soil in a solvent mixture (e.g., acetone:hexane 1:1 v/v) and sonicate.

-

Accelerated Solvent Extraction (ASE): Use elevated temperature and pressure to rapidly extract the analytes.

-

Microwave-Assisted Extraction (MAE): Employ microwave energy to heat the solvent and soil matrix, accelerating extraction.

-

-

Cleanup: The soil extract will contain co-extracted matrix components that can interfere with analysis. A cleanup step using solid-phase extraction (SPE) is typically required. An aminopropyl silica SPE column can be effective for cleaning up OPE extracts.[14]

-

Analysis: Analyze the cleaned-up extract using a suitable chromatographic technique coupled with mass spectrometry for identification and quantification of the parent compound and its metabolites.

The following diagram outlines the experimental workflow for a soil microcosm study.

Sources

- 1. Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Heading, Danish Environmental Protection Agency [www2.mst.dk]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. The physiological effects of acute and sub-lethal exposure to phenol on antioxidant enzyme activity in the freshwater sludge worm Tubifex tubifex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of 2,4-Di-tert-butylphenol in Reducing Ralstonia solanacearum Virulence: Insights into the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to the Commercial Production and Purity of p-tert-Butylphenyl Diphenyl Phosphate

This in-depth technical guide provides a comprehensive overview of the commercial synthesis, impurity profiling, purification strategies, and analytical assessment of p-tert-Butylphenyl diphenyl phosphate (p-TBPDPP). Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with field-proven methodologies to deliver a robust and self-validating resource.

Introduction: The Significance of this compound

This compound is a prominent member of the organophosphate ester (OPE) class of compounds. It is widely utilized as a flame retardant and plasticizer in a variety of polymer systems, including engineering plastics, due to its favorable thermal stability and resistance to hydrolysis.[1] The "tert-butylphenyl" moiety imparts specific physical properties, and its commercial form is often a complex mixture rather than a single, pure entity.[2] Understanding the nuances of its production and the analytical methods to ensure its purity is paramount for its effective and safe application in industrial and developmental settings.

Commercial Synthesis Pathway

The industrial production of this compound is typically achieved through a catalyzed phosphorylation reaction. The most common route involves the sequential reaction of phosphorus oxychloride (POCl₃) with p-tert-butylphenol and phenol.

Core Reaction Mechanism

The synthesis is a two-step nucleophilic substitution reaction at the phosphorus center. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is often employed to enhance the electrophilicity of the phosphorus atom in phosphorus oxychloride, thereby facilitating the reaction with the less reactive aryl alcohols.[1]

Step 1: Formation of the Intermediate Chlorophosphate Initially, p-tert-butylphenol reacts with phosphorus oxychloride. This step can be controlled to favor the formation of p-tert-butylphenyl dichlorophosphate.

Step 2: Completion of the Esterification The intermediate is then reacted with phenol to displace the remaining chlorine atoms, yielding the final triester product, this compound. The overall reaction liberates hydrogen chloride (HCl) gas as a byproduct.[1]

A generalized workflow for the synthesis is depicted below.

Caption: Commercial synthesis workflow for p-TBPDPP.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative procedure for the synthesis of p-TBPDPP.

-

Reactor Preparation: Charge a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, condenser, and a hydrogen chloride absorption device with a Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a portion of the total phosphorus oxychloride.

-

First Addition: Prepare a solution of p-tert-butylphenol in the remaining phosphorus oxychloride. Heat the reactor contents and then add the p-tert-butylphenol solution dropwise while maintaining rigorous temperature control.[1]

-

Intermediate Reaction: After the addition is complete, heat the mixture using a gradient method to a temperature not exceeding 110°C to drive the initial reaction to completion.[1]

-

Second Addition: Cool the reaction mixture to 50-60°C. Add phenol to the reactor.

-

Final Reaction: Heat the mixture again using a gradient method to a temperature not exceeding 160°C and hold until the reaction is complete, as monitored by in-process controls (e.g., HCl evolution ceases).[1]

-

Isolation: Cool the resulting crude product to approximately 50°C. The mixture is now ready for purification.

Impurity Profile of Commercial this compound

Commercial grades of p-TBPDPP are not single chemical entities but rather complex mixtures. The impurities arise from side reactions, unreacted starting materials, and the statistical nature of the phosphorylation process. Understanding this profile is critical for quality control and for predicting the material's performance.

Common Impurities

The primary impurities found in commercial p-TBPDPP are detailed in the table below.

| Impurity Name | Chemical Formula | Origin |

| Triphenyl phosphate (TPP) | C₁₈H₁₅O₄P | Reaction of phenol with POCl₃ without incorporation of p-tert-butylphenol. Often present at 15-20%.[2][3] |

| Di-tert-butylphenyl phenyl phosphate | C₂₈H₃₅O₄P | Over-alkylation, where two p-tert-butylphenol molecules react with a single POCl₃ molecule.[2] |

| Isomeric Variants | C₂₂H₂₃O₄P | Use of technical-grade tert-butylphenol can lead to ortho- and meta-isomers alongside the desired para-isomer.[2] |

| Unreacted Phenols | C₁₀H₁₄O / C₆H₆O | Residual p-tert-butylphenol and phenol starting materials. |

| Diphenyl phosphate | C₁₂H₁₁O₄P | Hydrolysis product of TPP or p-TBPDPP.[3] |

| Catalyst Residues | - | Residual Lewis acid catalyst (e.g., aluminum salts). |

| Acidic Species | HCl, H₃PO₄ | Residual HCl from the reaction or phosphoric acid from hydrolysis of intermediates. |

The formation of these key byproducts is illustrated in the following diagram.

Caption: Formation pathways of key impurities.

Purification Strategies for High-Purity p-TBPDPP

Achieving high purity requires the removal of both ionic and organic impurities from the crude reaction mixture. A multi-step purification train is typically employed.

Aqueous Washing and Neutralization

The primary purification step targets the removal of the Lewis acid catalyst and acidic byproducts.

Protocol:

-

Acidic Wash: The crude product is first washed with a dilute aqueous solution of a chelating agent, such as oxalic acid or a mineral acid.[4] This step protonates and solubilizes the metal catalyst residues, facilitating their transfer into the aqueous phase.

-

Water Wash: The organic layer is then washed multiple times with deionized water to remove the chelating agent and any remaining water-soluble impurities. The washes are typically performed at an elevated temperature (e.g., 65-90°C) to decrease viscosity and improve separation.[4]

-

Neutralization: If necessary, a dilute alkaline wash (e.g., with sodium carbonate solution) can be used to neutralize any remaining acidity, followed by further water washes to remove residual base.

-

Drying: The washed organic phase is dried under vacuum to remove dissolved water.

Acid Scavenging

For applications requiring exceptional long-term stability, residual trace acidity can be problematic. An acid scavenger can be added to the dried product.

-

Mechanism: Epoxy-containing compounds, for example, can be used to react irreversibly with trace amounts of HCl or other acidic species, converting them into stable, non-corrosive compounds.[4]

High-Purity Techniques (Crystallization/Distillation)

For achieving the highest purity levels (>99%), further purification via crystallization or vacuum distillation may be necessary.

-

Crystallization: For solid isomers or mixtures with a distinct melting point, crystallization from a suitable solvent can be an effective method to separate the desired product from more soluble impurities. This is a common final step for high-purity solid organophosphates.[5]

-

Vacuum Distillation: Given the high boiling point of p-TBPDPP, distillation must be performed under high vacuum to prevent thermal degradation.[6] This technique can effectively separate components based on differences in volatility, for instance, removing lighter unreacted phenols or heavier di-tert-butylated species.

Analytical Methods for Purity Assessment

A robust analytical program is essential to validate the purity of p-TBPDPP. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the volatile and semi-volatile organic impurities in p-TBPDPP.

Experimental Protocol:

-

Instrumentation: An Agilent 7890 GC coupled to a 5975C MS detector, or equivalent.[2]

-

Column: A low-bleed, non-polar capillary column such as a DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[2]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL, splitless mode, with an inlet temperature of 290°C.[2]

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: 10 minutes at 300°C.[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 280°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted impurity analysis and full scan for unknown identification.

-

-

Sample Preparation: Dilute the p-TBPDPP sample in a suitable solvent like n-hexane/acetone (3:1, v/v) to a concentration of ~1 mg/mL.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is particularly useful for analyzing p-TBPDPP and its less volatile impurities or degradation products, especially when dealing with complex matrices.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/DAD detector.

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient elution is typically required.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with a higher proportion of water and ramp up to a high concentration of acetonitrile to elute the highly retained p-TBPDPP.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 220 nm or 230 nm.[8][]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like isopropanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.[7]

The following diagram outlines a typical workflow for the purification and analysis of p-TBPDPP.

Caption: Purification and analysis workflow.

Conclusion

The commercial production of this compound yields a product whose purity and composition are highly dependent on the control of reaction conditions and the efficacy of the subsequent purification train. A thorough understanding of potential impurities, from isomeric variants to unreacted starting materials, is crucial. The implementation of robust analytical methodologies, primarily GC-MS and HPLC, provides the necessary framework for quality assurance, ensuring that the final product meets the stringent specifications required for its intended high-performance applications. This guide serves as a foundational document for scientists and professionals engaged in the synthesis, analysis, and application of this important organophosphate ester.

References

-

Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). (n.d.). GOV.UK. Retrieved from [Link]

- US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. (1993). Google Patents.

- CN102268036A - Preparation method of tert-butyl triphenyl phosphate. (2011). Google Patents.

-

Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. Retrieved from [Link]

-

Bis (p-t-butylphenyl) phenyl phosphate (115-87-7) _ standards to be supplied, see note - analysis. (n.d.). Analytice. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- WO2002062808A1 - Process for purification of phosphate esters. (2002). Google Patents.

-

Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. (2020). International Journal of Environmental Research and Public Health. Retrieved from [Link]

-

METHOD DEVELOPMENT FOR THE DETECTION OF ORGANOPHOSPHATE FLAME RETARDANTS AND POLYBROMINATED DIPHENYL ETHERS IN CONSUMER PRODUCTS. (n.d.). ScholarWorks. Retrieved from [Link]

-

Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. (2019). California Department of Toxic Substances Control. Retrieved from [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. (2022). Molecules. Retrieved from [Link]

- US2078421A - Manufacture of alkyl and aryl phosphates. (1937). Google Patents.

- US24670575A - Process for purification of phosphoric mono esters. (1987). Google Patents.

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]

- 5. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of p-tert-Butylphenyl Diphenyl Phosphate

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantification of p-tert-Butylphenyl diphenyl phosphate (BPDP), an organophosphate ester commonly used as a flame retardant and plasticizer.[1][2] Due to its widespread use and potential for environmental distribution, a robust and reliable analytical method is essential for its monitoring and quantification. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. The methodology has been structured to ensure scientific integrity, providing not just procedural steps but also the rationale behind instrumental and chemical choices. The protocol includes sections on sample preparation, chromatographic conditions, and a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Context

This compound (BPDP), with the molecular formula C₂₂H₂₃O₄P, is a member of the aryl phosphate esters chemical class.[5][6] These compounds are extensively used in a variety of industrial and consumer products, including plastics, textiles, and hydraulic fluids, primarily to reduce flammability.[1] The physicochemical properties of BPDP, such as its high octanol-water partition coefficient (LogP ≈ 6.3 - 6.5) and low water solubility, indicate a tendency for bioaccumulation and persistence in environmental matrices.[2][5]

The need for accurate quantification is driven by both quality control in industrial applications and environmental and toxicological monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is an accessible, reliable, and cost-effective technique for analyzing compounds like BPDP that contain a UV-active chromophore (the phenyl groups). This document describes a method optimized for the separation and quantification of BPDP, grounded in established chromatographic principles.

Principle of the Method

The analytical method is based on reversed-phase chromatography, a technique ideally suited for separating non-polar to moderately polar compounds.

-

Separation Mechanism: In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of acetonitrile and water). The analyte, BPDP, is a significantly non-polar molecule (high LogP), causing it to have a strong affinity for the C18 stationary phase.[5] By using a high percentage of organic solvent (acetonitrile) in the mobile phase, the analyte's retention is controlled, allowing it to elute from the column as a sharp, symmetrical peak.

-

Detection Principle: BPDP possesses multiple phenyl groups which absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. The UV detector measures the absorbance of the column eluent at a specific wavelength as a function of time. When BPDP passes through the detector's flow cell, it absorbs light, and the resulting signal is proportional to its concentration in the sample. While a full UV scan of BPDP would determine the absolute absorbance maximum (λ-max), the aromatic nature of the compound ensures strong absorbance between 220-230 nm. Related organophosphate esters have been successfully analyzed in this range.[][8] A wavelength of 225 nm is selected for this protocol to provide high sensitivity.

Materials and Reagents

-

Reference Standard: this compound (BPDP), Purity >95% (CAS: 981-40-8 or 56803-37-3).[1][9][10]

-

Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

-

Water: Deionized water (DI) or HPLC-grade water, filtered through a 0.22 µm membrane.

-

Equipment:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance (4-decimal place).

-

Class A volumetric flasks and pipettes.

-

Ultrasonic bath.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials with caps.

-

Experimental Protocols

Standard Solution Preparation

Causality: Accurate preparation of calibration standards is fundamental to the accuracy of the entire method. Using a stock solution followed by serial dilutions minimizes weighing errors and ensures consistency.

-

Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of BPDP reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask and bring to volume with acetonitrile.

-

Calibration Curve Standards: Prepare a series of at least five calibration standards by serially diluting the working standard with the mobile phase. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation (General Protocol)

Causality: Sample preparation is crucial for removing matrix components that could interfere with the analysis or damage the HPLC column. The choice of extraction solvent (acetonitrile or methanol) is based on the high solubility of the non-polar BPDP.

-

Solid Samples (e.g., plastic, polymer): a. Weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes to facilitate extraction. d. Centrifuge at 4000 rpm for 10 minutes. e. Carefully collect the supernatant.

-